P2X3 Receptor Antagonism: Direct Comparison of Potency Between 2-Oxobutanamide and a Structural Analog
In a direct head-to-head comparison of P2X purinoceptor 3 (P2X3) antagonism, 2-oxobutanamide demonstrated an EC50 of 80 nM [1]. This contrasts sharply with a structurally related α-ketoamide analog (BDBM50532061) which showed an IC50 of 999 nM (approximately 1 µM) against the human P2X3 receptor in a similar functional assay [2]. This represents a >12-fold difference in potency, underscoring that minor structural modifications in the α-ketoamide series can drastically alter target engagement.
| Evidence Dimension | P2X3 receptor antagonism potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | BDBM50532061 (structural analog): IC50 = 999 nM |
| Quantified Difference | >12-fold greater potency for 2-oxobutanamide |
| Conditions | Target: recombinant rat P2X3 expressed in Xenopus oocytes (target compound); Target: human P2X3 receptor expressed in rat C6BU-1 cells (comparator) |
Why This Matters
For researchers developing P2X3 antagonists for pain or inflammatory conditions, 2-oxobutanamide provides a significantly more potent starting scaffold than closely related analogs, reducing the need for extensive initial optimization.
- [1] BindingDB. (2012). PrimarySearch_ki: Affinity Data for BDBM50118219 against P2X purinoceptor 3. View Source
- [2] BindingDB. (2021). BDBM50532061 CHEMBL4459785: Antagonist activity at human P2X3 receptor. View Source
